molecular formula C18H27N3O5 B2996416 Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate CAS No. 1903565-80-9

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate

Cat. No.: B2996416
CAS No.: 1903565-80-9
M. Wt: 365.43
InChI Key: FPPDJJGVCXVHIZ-UHFFFAOYSA-N
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Description

This compound features a tert-butyl carbamate group linked via a propyl chain to a nicotinamide moiety substituted with a tetrahydrofuran-3-yl-oxy group. Key structural elements include:

  • Tert-butyl carbamate: A common protecting group for amines, enhancing solubility and stability.
  • Nicotinamide core: Likely influences binding to biological targets (e.g., NAD+-dependent enzymes).
  • Tetrahydrofuran-3-yl-oxy ether: Introduces conformational rigidity and modulates lipophilicity.

Properties

IUPAC Name

tert-butyl N-[3-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O5/c1-18(2,3)26-17(23)20-9-4-8-19-16(22)13-5-6-15(21-11-13)25-14-7-10-24-12-14/h5-6,11,14H,4,7-10,12H2,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPPDJJGVCXVHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: Industrial production would likely involve batch or continuous flow processes, emphasizing scalability and efficiency. Reaction conditions might be optimized for higher yields and purity, using advanced techniques like microwave-assisted synthesis or automated flow reactors.

Chemical Reactions Analysis

Common Reagents and Conditions

: These reactions generally require specific solvents (e.g., dichloromethane, methanol), temperatures (ranging from -78°C to reflux), and inert atmospheres (like nitrogen or argon).

Major Products Formed

: Depending on the type of reaction, products can include hydroxylated, deoxygenated, or substituted derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The compound's biological effects are largely attributed to its ability to interact with specific molecular targets. The nicotinamido moiety can participate in enzymatic reactions, influencing metabolic pathways. The tetrahydrofuran segment contributes to its lipophilicity, facilitating membrane permeability and enhancing its interaction with intracellular components.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Carbamate Derivatives

Compound 1 : tert-Butyl (3-(3-((tripropylsilyl)oxy)cyclohex-2-en-1-yl)propyl)carbamate ()
  • Key Differences : Replaces the nicotinamido-tetrahydrofuran group with a tripropylsilyl-oxycyclohexenyl moiety.
  • Synthesis : Yielded 91% via nickel-catalyzed reductive conjugate addition, higher than other analogs in the same study .
Compound 2 : tert-Butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate ()
  • Key Differences : Tetrahydrofuran-3-yl-oxy replaced with tetrahydropyran-4-yl-methoxy.
  • Structural Impact : The six-membered tetrahydropyran ring may alter steric bulk and hydrogen-bonding capacity compared to the five-membered tetrahydrofuran.
  • Molecular Weight : 393.5 g/mol (vs. unspecified for the target compound) .
Compound 3 : tert-Butyl (3-aminopropyl)carbamate hydrochloride ()
  • Key Differences : Lacks nicotinamido and ether groups; simpler propylamine-carbamate structure.
  • Similarity Score : 1.00 (highest in ), indicating a shared carbamate-propyl backbone but divergent functionalization .
  • Applications : Likely used as an intermediate rather than a bioactive molecule due to minimal steric hindrance.

Physical and Chemical Properties

  • Density and Boiling Points: Compound 6: tert-Butyl (3-((cyclobutylmethyl)amino)propyl)carbamate () has a density of 0.988 g/cm³ and predicted boiling point of 356.3°C . Target Compound: Data unavailable, but cyclobutylmethyl analogs suggest carbamates generally exhibit densities near 1.0 g/cm³.
  • pKa :
    • Compound 6 : pKa 12.81, typical for carbamates, indicating low acidity .

Functional Group Impact on Bioactivity

  • Nicotinamido Group : Present in the target compound and absent in most analogs (e.g., Compounds 1, 3). This group may confer specificity toward nicotinamide-binding enzymes (e.g., PARPs, sirtuins).
  • Ether Linkages: Tetrahydrofuran (target) vs.

Data Tables

Table 2: Physical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa Source
tert-Butyl (3-((cyclobutylmethyl)amino)propyl)carbamate 0.988 356.3 12.81
tert-Butyl (3-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamido)propyl)carbamate N/A N/A N/A

Biological Activity

Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)propyl)carbamate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a tert-butyl group, a nicotinamide moiety, and a tetrahydrofuran ring, contributes to its biological activity. This article explores the compound's biological properties, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound's systematic name reflects its intricate arrangement of atoms. The tert-butyl group provides steric bulk, influencing reactivity and interaction with biological systems. The nicotinamide moiety is crucial for various biochemical pathways, including NAD+ biosynthesis, essential for cellular metabolism and energy production. The tetrahydrofuran ring has been studied for its ability to modulate biological functions, potentially acting as an enzyme inhibitor or modulator in therapeutic contexts.

Research indicates that the biological activity of this compound may involve interactions with various biological macromolecules, including enzymes and receptors. The compound could potentially act as an inhibitor or modulator of specific pathways, making it a candidate for drug discovery and development.

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique aspects of this compound:

Compound NameKey FeaturesUnique Aspects
Tert-butyl (3-(6-((tetrahydrofuran-3-yl)oxy)...Tert-butyl group, nicotinamide moietySterically bulky; potential for enzyme inhibition
Nicotinamide MononucleotideInvolved in NAD+ biosynthesisLacks steric hindrance from tert-butyl group
Tetrahydrofuran DerivativesCyclic ether structureVarying biological activities
Ethyl CarbamateSimpler structure without bulky groupsDifferent reactivity profiles

This table illustrates the distinct structural features that may confer unique biological activities to the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds. For instance, research on nicotinamide derivatives has shown their efficacy in enhancing cellular energy metabolism and neuroprotection. A study published in Medicinal Chemistry demonstrated that nicotinamide derivatives could improve mitochondrial function and reduce oxidative stress in neuronal cells.

In another study focusing on tetrahydrofuran derivatives, researchers found that these compounds exhibited significant anti-inflammatory properties by inhibiting specific cytokine pathways. This suggests that this compound may also possess similar anti-inflammatory effects due to its structural components.

Potential Applications

Given its structural characteristics and preliminary findings regarding its biological activity, this compound holds promise for various therapeutic applications:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially useful in treating diseases where enzyme modulation is beneficial.
  • Neuroprotection : Its nicotinamide moiety suggests potential applications in neuroprotective therapies.
  • Anti-inflammatory Treatments : Based on the anti-inflammatory properties observed in similar compounds, this compound may be explored for inflammatory disease treatments.

Q & A

Q. Table 1: Example Reaction Conditions

Reagent/ConditionRoleReference
THF, DIEA, DMAPSolvent and base
HATU/EDCICarboxylic acid activation
Tert-butyl carbamateAmine protection

Basic: What analytical techniques are suitable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR confirms structural integrity (e.g., tert-butyl group at δ ~1.4 ppm, amide protons at δ ~6.5-8.5 ppm) .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the tetrahydrofuran and propyl chains.
  • Mass Spectrometry (MS):
    • High-Resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .
  • X-ray Crystallography:
    • Determines solid-state conformation and hydrogen-bonding patterns (if crystals are obtainable) .

Data Contradiction Note:
Discrepancies in melting points or spectral data may arise from polymorphic forms or solvent residues. Always cross-validate with elemental analysis .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions .
  • Storage:
    • Store at 2–8°C under inert gas (argon) to prevent hydrolysis of the carbamate group .
    • Avoid exposure to strong acids/bases (risk of tert-butyl group cleavage) .
  • Spill Management:
    • Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced: How can computational chemistry predict the reactivity of this compound in different solvents?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate solvation energies (e.g., using COSMO-RS) to predict solubility trends in polar vs. non-polar solvents .
    • Simulate transition states for amide bond hydrolysis under acidic/basic conditions .
  • Molecular Dynamics (MD):
    • Model interactions with enzymes (e.g., cytochrome P450) to assess metabolic stability .

Case Study:
A 2016 study on tert-butyl carbamate derivatives used DFT to correlate electron-withdrawing substituents with hydrolytic stability .

Advanced: What strategies address conflicting data in thermal stability studies?

Methodological Answer:

  • Controlled Experiments:
    • Perform thermogravimetric analysis (TGA) under varying atmospheres (N₂ vs. O₂) to isolate decomposition pathways .
  • Kinetic Analysis:
    • Apply the Kissinger method to determine activation energy (Eₐ) from DSC data .
  • Mitigation Strategies:
    • Add stabilizers (e.g., radical scavengers) if oxidative degradation is observed .

Data Contradiction Note:
Discrepancies may arise from impurities (e.g., residual catalysts); use HPLC purity >98% for reproducible studies .

Advanced: How to design experiments to study its enzyme interactions?

Methodological Answer:

  • Surface Plasmon Resonance (SPR):
    • Immobilize the compound on a sensor chip to measure binding kinetics with target enzymes (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC):
    • Quantify thermodynamic parameters (ΔH, ΔS) for inhibitor-enzyme interactions .
  • Crystallographic Studies:
    • Co-crystallize with enzymes (e.g., carbonic anhydrase) to identify binding motifs .

Theoretical Framework:
Link experiments to enzyme inhibition models (e.g., competitive vs. non-competitive) using Lineweaver-Burk plots .

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